2-Chloronaphthalene
Overview
Description
2-Chloronaphthalene is an organochlorine chemical compound, a chlorinated derivative of naphthalene. Its chemical formula is C₁₀H₇Cl. This compound is an isomer of 1-chloronaphthalene and is known for its off-white crystalline powder appearance . It is practically insoluble in water and has a melting point of 59°C and a boiling point of 255°C .
Mechanism of Action
Target of Action
2-Chloronaphthalene is an organochlorine chemical compound, a chlorinated derivative of naphthalene . It is an isomer of 1-chloronaphthalene
Mode of Action
It is known that this compound is obtained directly by chlorination of naphthalene . This process results in the formation of more highly substituted derivatives such as dichloro- and trichloronaphthalenes, in addition to the two monochlorinated isomeric compounds: 1-chloronaphthalene and this compound .
Biochemical Pathways
It is known that this compound can be transformed in water under the irradiation . The transformation process is promoted by inorganic ions (NO3−, NO2−) due to the generation of hydroxyl radicals (·OH) by the photolysis of NO3− and NO2− .
Pharmacokinetics
It is known that this compound is practically insoluble in water .
Result of Action
It is known that this compound can be used for the production of fullerenes .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the photoconversion of this compound in water is promoted by inorganic ions (NO3−, NO2−) and fulvic acid (FA) at a lower concentration . Fa has an inhibitory effect at a higher concentration . Acidic conditions also promote the photoconversion of this compound .
Preparation Methods
2-Chloronaphthalene is primarily synthesized through the direct chlorination of naphthalene. This process involves the substitution of hydrogen atoms in naphthalene with chlorine atoms, resulting in the formation of monochlorinated isomers, including this compound . The reaction conditions typically involve the use of chlorine gas and a catalyst, such as ferric chloride, under controlled temperature and pressure conditions .
Industrial production methods also follow similar chlorination processes, ensuring the formation of this compound along with other chlorinated derivatives like dichloro- and trichloronaphthalenes .
Chemical Reactions Analysis
2-Chloronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can convert it to 2-chlorotetralin.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for other compounds.
Medicine: It is used in the synthesis of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
2-Chloronaphthalene is similar to other chlorinated naphthalenes, such as 1-chloronaphthalene. it is unique in its specific substitution pattern, which affects its chemical properties and reactivity. For example, 1-chloronaphthalene has different resonance structures and bond angles due to the position of the chlorine atom .
Similar Compounds
- 1-Chloronaphthalene
- 1-Fluoronaphthalene
- 1-Bromonaphthalene
These compounds share similar structural frameworks but differ in their halogen substitutions, leading to variations in their physical and chemical properties.
Properties
IUPAC Name |
2-chloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYGETOMCSJHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl | |
Record name | 2-CHLORONAPHTHALENE | |
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Record name | 2-Chloronaphthalene | |
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DSSTOX Substance ID |
DTXSID8023971 | |
Record name | 2-Chloronaphthalene | |
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Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Monoclinic plates or off-white crystalline powder. Melting point 59.5 °C., Solid; [Merck Index], WHITE CRYSTALLINE POWDER. | |
Record name | 2-CHLORONAPHTHALENE | |
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Record name | 2-Chloronaphthalene | |
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Boiling Point |
493 °F at 760 mmHg (NTP, 1992), 256 °C @ 760 mm Hg; 132.6 °C @ 20 mm Hg; 119.7 °C @ 11 mm Hg, at 101kPa: 259 °C | |
Record name | 2-CHLORONAPHTHALENE | |
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Record name | 2-Chloronaphthalene | |
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Flash Point |
125 °C | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in alcohol, ether, benzene, chloroform, carbon disulfide, In water, 11.7 mg/l @ 25 °C, Solubility in water, g/100ml: (none) | |
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Density |
1.1377 at 160 °F (NTP, 1992) - Denser than water; will sink, 1.1377 /cu cm at 71 °C, 1.18 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
0.017 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.0122 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 1 | |
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Impurities |
... Possible impurities of ... /chloronaphthalenes/ ... may include biphenyls, fluorenes, pyrenes, anthracenes and dibenzofurans. /Chloronaphthalenes/ | |
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Color/Form |
Monoclinic plates, leaflets from dil alcohol, Leaflets from ethanol (aq) | |
CAS No. |
91-58-7 | |
Record name | 2-CHLORONAPHTHALENE | |
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Melting Point |
139.1 °F (NTP, 1992), 59.5 deg C, 59.5 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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